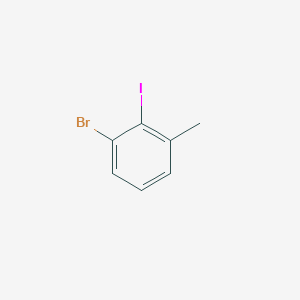

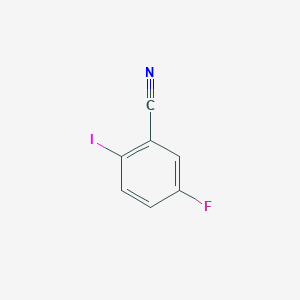

5-氟-2-碘苯甲腈

描述

5-Fluoro-2-iodobenzonitrile is a compound that is not directly discussed in the provided papers, but its structural relatives and synthesis methods are well represented. The compound is likely to be of interest due to its potential applications in various fields, including medicinal chemistry and material science, as suggested by the synthesis and study of similar fluorinated benzonitriles and their derivatives.

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds involves various strategies. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, indicating that halogenated benzonitriles can be functionalized using cross-coupling reactions . Similarly, the synthesis of 4-fluorobenzonitrile was achieved by fluorination of 4-chlorobenzonitrile with potassium fluoride, suggesting that halogen exchange reactions might be applicable for synthesizing 5-fluoro-2-iodobenzonitrile . Additionally, the preparation of 2,4-dibromo-5-fluorobenzonitrile through ammoxidation provides another potential synthetic route for halogenated benzonitriles .

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles and their derivatives has been studied using various spectroscopic and computational methods. For example, the crystal structure of a benzimidazole derivative was elucidated, showing intramolecular hydrogen bonding and intermolecular interactions . The geometrical structure of 5-fluoro-2-methylbenzonitrile was investigated using DFT computational methods, which could be analogous to the structure of 5-fluoro-2-iodobenzonitrile .

Chemical Reactions Analysis

Fluorobenzonitriles can undergo various chemical reactions. The reaction of fluorobenzonitriles with sodium sulfide resulted in the selective substitution of fluorine to yield mercaptobenzonitriles, demonstrating the reactivity of the fluorine atom in these compounds . The attempted cyanation of a diazonium salt derived from a difluorobenzonitrile led to an unexpected substitution reaction, highlighting the complexity of reactions involving fluorinated aromatic nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzonitriles have been extensively studied. The energetic and structural study of monofluorobenzonitriles provided insights into their thermodynamic properties and electronic effects . The novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile exhibited excellent solubilities and high thermal stabilities, suggesting that 5-fluoro-2-iodobenzonitrile may also possess unique physical properties . The vibrational spectra and NLO properties of 5-fluoro-2-methylbenzonitrile were analyzed, which could be relevant for understanding the properties of 5-fluoro-2-iodobenzonitrile .

科学研究应用

光谱和非线性光学研究:5-氟-2-甲基苯甲腈是一种相关化合物,其分子原子结构、振动光谱和非线性光学 (NLO) 性质已得到研究。这些研究包括记录 FT-IR 和 FT-拉曼光谱,并采用密度泛函 HF 方法确定分子几何形状、振动频率和键合特征 (Kumar & Raman, 2017)。

制备和反应研究:已经对 2-氟-5-硝基苯甲腈(5-氟-2-碘苯甲腈的类似物)的制备及其与各种化合物的反应进行了研究。这包括研究所得衍生物的质子磁共振光谱 (Wilshire, 1967)。

几何结构分析:5-氟-2-甲基苯甲腈的平衡几何结构已使用量子力学计算和密度泛函理论 (DFT) 进行了分析。这包括几何参数的预测、振动光谱的分析和 NLO 性质的计算 (Ajaypraveenkumar, Raman, & Sebastian, 2017)。

PET 成像放射性示踪剂开发:3-[(18)F]氟-5-(2-吡啶乙炔基)苯甲腈是一种类似的化合物,已被开发为 PET 成像的放射性示踪剂。这项研究包括开发一种用于临床研究的自动化生产方法 (Lim, Labaree, Li, & Huang, 2014)。

电子和结构性质研究:与 5-氟-2-碘苯甲腈密切相关的单氟苯甲腈的电子和结构性质已得到研究。这包括确定标准摩尔生成焓、测量标准摩尔汽化焓或升华焓,以及评估电子性质 (Silva, Monte, Rocha, & Cimas, 2012)。

电化学电荷存储材料研究:含氟取代共轭聚吲哚(包括 5-氟吲哚等化合物)已被开发用作电荷存储材料。这项研究的重点是电化学性质和在超级电容器中的潜在应用 (Wang et al., 2019)。

安全和危害

未来方向

5-Fluoro-2-iodobenzonitrile is an important intermediate in the synthesis of various drugs used in the pharmaceutical industry . It is used in the synthesis of several anti-cancer drugs, anti-inflammatory agents, and antipsychotics . Therefore, the future directions of this compound could involve its use in the development of new pharmaceuticals .

作用机制

Target of Action

It’s known that this compound is a halogenated benzonitrile .

Mode of Action

It’s known that this compound participates in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide .

Biochemical Pathways

It’s known that this compound is used in the synthesis of 5-substituted-3-amino indazoles .

Action Environment

It’s known that this compound should be stored in a dry room at normal temperature .

属性

IUPAC Name |

5-fluoro-2-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMCSVPQIRBNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652932 | |

| Record name | 5-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-iodobenzonitrile | |

CAS RN |

877868-92-3 | |

| Record name | 5-Fluoro-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

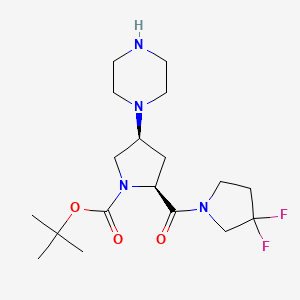

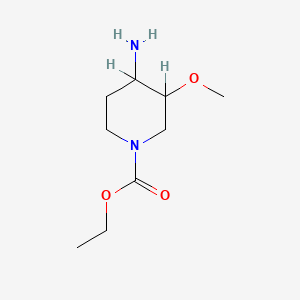

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)

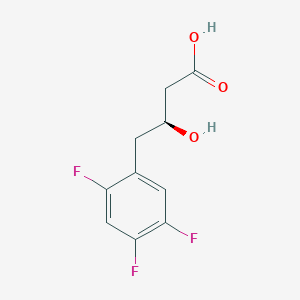

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)

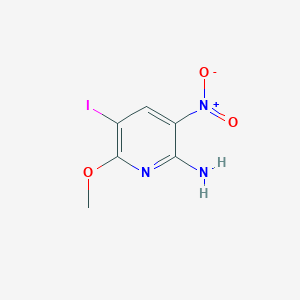

![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)